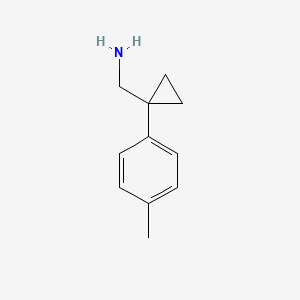
C-(1-p-Tolyl-cyclopropyl)-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-(1-p-Tolyl-cyclopropyl)-methylamine is a compound that is related to a class of cyclopropyl-containing amines. These compounds are of interest due to their potential biological activities and their use in various chemical reactions. The compound is structurally related to N-(1-Methyl)cyclopropylbenzylamine, which has been studied for its ability to inactivate mitochondrial monoamine oxidase .
Synthesis Analysis
The synthesis of related cyclopropyl-containing amines involves the reaction of cyclopropyl ketones with secondary amines in the presence of TiCl4, as demonstrated in the preparation of enamines from cyclopropyl-methylketone . Although the specific synthesis of C-(1-p-Tolyl-cyclopropyl)-methylamine is not detailed in the provided papers, the general methodology could potentially be applied with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to C-(1-p-Tolyl-cyclopropyl)-methylamine can be complex, as evidenced by the synthesis and crystal structure analysis of a related compound, 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine . This compound was synthesized under microwave irradiation and its structure was determined by single-crystal X-ray diffraction, revealing a coplanar pyridine ring within the crystal structure .
Chemical Reactions Analysis
Cyclopropyl-containing amines can participate in various chemical reactions. For instance, the inactivation of mitochondrial monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine is time-dependent and concentration-dependent, and the adduct formed is stable to treatment with benzylamine . This suggests that C-(1-p-Tolyl-cyclopropyl)-methylamine could also form stable adducts with enzymes or other chemical agents, depending on its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of C-(1-p-Tolyl-cyclopropyl)-methylamine can be inferred from related compounds. For example, the crystal structure analysis of the related compound mentioned earlier provides insights into its density and molecular dimensions . These properties are crucial for understanding the behavior of the compound in different environments and can affect its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Marine Methanol and Methylamine Metabolism
C-(1-p-Tolyl-cyclopropyl)-methylamine is related to methylamines, which are crucial in marine environments. Research by Neufeld et al. (2007) indicates that Methylophaga spp and novel Gammaproteobacteria are key in marine methanol and methylamine metabolism. This finding is significant for understanding global warming, seawater ecology, and atmospheric chemistry (Neufeld et al., 2007).
Chemical and Biochemical Reactions
Fontecave et al. (2004) discuss the role of S-adenosylmethionine, a compound related to methylamines like C-(1-p-Tolyl-cyclopropyl)-methylamine. This compound participates in a variety of biological reactions, including methylation and the synthesis of cyclopropyl fatty acids, important in various biochemical processes (Fontecave et al., 2004).
Enantioselective C-H Arylation
Chan et al. (2015) explored the enantioselective C-H arylation of cyclopropylmethylamines, offering a new method for synthesizing chiral cis-aryl-cyclopropylmethylamines. This research could have implications for the synthesis of compounds similar to C-(1-p-Tolyl-cyclopropyl)-methylamine (Chan et al., 2015).
Structural Analysis of Cyclopropylamines
Iijima et al. (1998) analyzed the molecular structure of cyclopropylamine, which is structurally related to C-(1-p-Tolyl-cyclopropyl)-methylamine. Understanding these structures is crucial for further chemical and pharmacological studies (Iijima et al., 1998).
Drug Development with Cyclopropyl Rings
Talele (2016) highlighted the increasing use of the cyclopropyl ring in drug development, noting its contribution to potency and reduction of off-target effects. This insight is relevant to compounds like C-(1-p-Tolyl-cyclopropyl)-methylamine used in drug discovery (Talele, 2016).
Other Relevant Studies
- Silverman and Zieske (1985) investigated monoamine oxidase interaction with cyclopropylamine analogs, which is relevant to understanding the biochemical behavior of similar compounds (Silverman & Zieske, 1985).
- Tack et al. (1980) explored the reaction of methylamine with human complement components, which could be analogous to reactions involving C-(1-p-Tolyl-cyclopropyl)-methylamine (Tack et al., 1980).
- Huber et al. (1977) studied the aminal-enamine equilibrium in cyclopropanecarbaminals, providing insights into the chemical behavior of cyclopropylamines (Huber et al., 1977).
Safety And Hazards
There is no specific information available regarding the safety and hazards of “C-(1-p-Tolyl-cyclopropyl)-methylamine”.
Orientations Futures
The future directions of “C-(1-p-Tolyl-cyclopropyl)-methylamine” are not explicitly mentioned in the available resources. However, it is related to 1-(p-tolyl)cyclopropyl substituted bridged spiro[2.4]heptane derivatives, which are used as pharmaceutically active compounds1. These compounds have potential for further research and development in the pharmaceutical industry.
Please note that the information provided is based on the available resources and there may be additional information that is not included in this analysis. It is always recommended to consult with a chemical expert or conduct further research for more comprehensive and accurate information.
Propriétés
IUPAC Name |
[1-(4-methylphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMULNYCSMVQQFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylphenyl)cyclopropyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

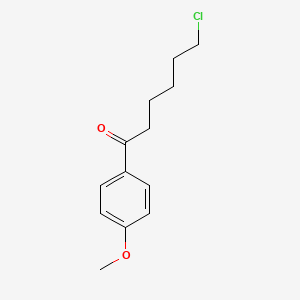
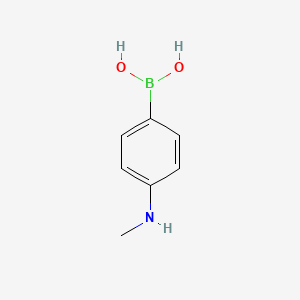
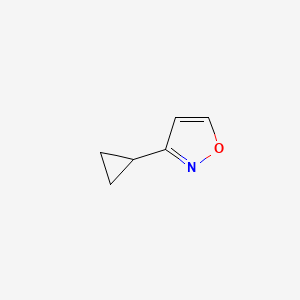

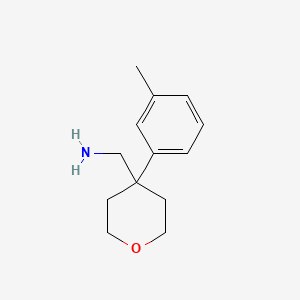
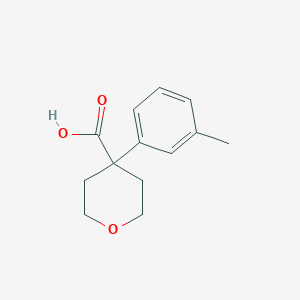
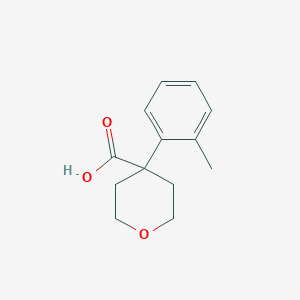
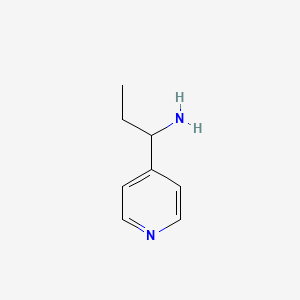


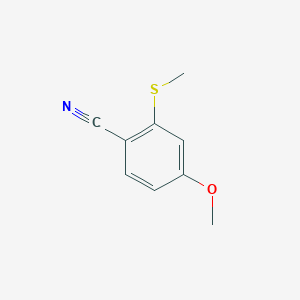
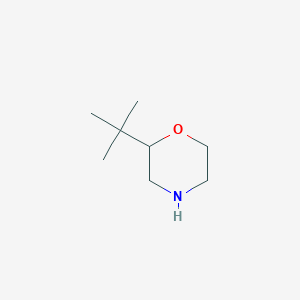
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)
